

Spectroscopic Analysis of 5-(Chloromethyl)thiazole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 5-(Chloromethyl)thiazole hydrochloride

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This technical guide provides a detailed overview of the spectroscopic data for **5-(Chloromethyl)thiazole hydrochloride**, a key intermediate in pharmaceutical synthesis. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for **5-(Chloromethyl)thiazole hydrochloride** and its corresponding free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **5-(Chloromethyl)thiazole hydrochloride** is not readily available in public literature. The data presented below is a prediction based on the analysis of similar compounds, such as 2-chloro-5-(chloromethyl)thiazole, and known chemical shift effects of protonation on the thiazole ring. The hydrochloride salt will exist as a thiazolium ion, leading to significant deshielding of the ring protons and carbons, particularly at the C2 position.

Table 1: Predicted ^1H NMR Data for **5-(Chloromethyl)thiazole Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 10.5	Singlet	1H	H-2
~8.0 - 8.5	Singlet	1H	H-4
~5.0 - 5.5	Singlet	2H	-CH ₂ Cl

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for **5-(Chloromethyl)thiazole Hydrochloride**

Chemical Shift (δ) ppm	Assignment
~155 - 160	C-2
~145 - 150	C-4
~135 - 140	C-5
~40 - 45	-CH ₂ Cl

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

An experimental IR spectrum for **5-(Chloromethyl)thiazole hydrochloride** is not publicly available. The expected characteristic absorption bands are derived from the known frequencies of its constituent functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for **5-(Chloromethyl)thiazole Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch (thiazole ring)
2950 - 2850	Medium	Aliphatic C-H stretch (-CH ₂)
~1620 - 1580	Medium-Strong	C=N stretch (thiazole ring)
~1550 - 1450	Medium-Strong	C=C stretch (thiazole ring)
1450 - 1400	Medium	CH ₂ scissoring
800 - 600	Strong	C-Cl stretch
~850 - 750	Strong	C-H out-of-plane bending (thiazole ring)

Mass Spectrometry (MS)

In a typical mass spectrometry experiment (e.g., using electron ionization), **5-(Chloromethyl)thiazole hydrochloride** will lose the hydrogen chloride molecule, and the resulting mass spectrum will be that of the free base, 5-(chloromethyl)thiazole (Molecular Weight: 133.6 g/mol). Thiazole derivatives are known to exhibit a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for 5-(Chloromethyl)thiazole

m/z	Relative Intensity	Assignment
133/135	High	[M] ⁺ (Molecular ion, showing isotopic pattern for one chlorine atom)
98	Medium	[M - Cl] ⁺
84	Medium	[M - CH ₂ Cl] ⁺
58	Medium	[C ₂ H ₂ S] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-(Chloromethyl)thiazole hydrochloride** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference standard.[1]
- Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

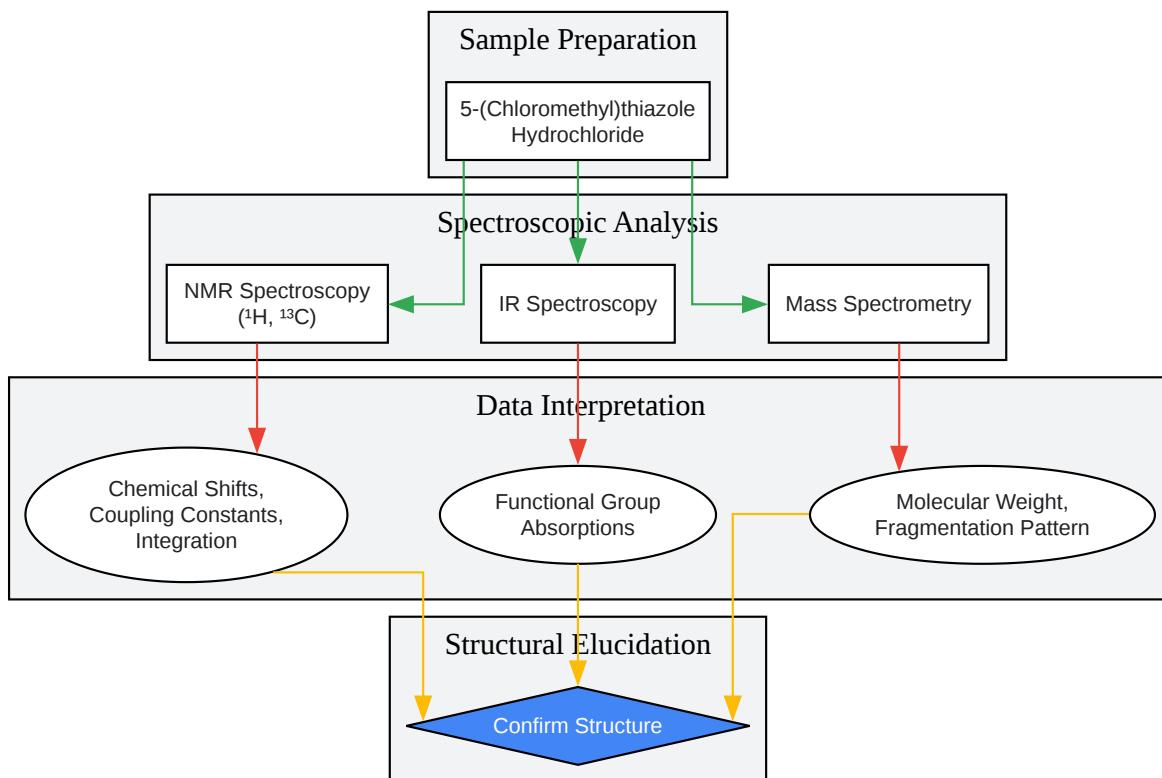
- Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- Alternative Solid Method (KBr pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Data Acquisition: Place the sample (ATR unit or KBr pellet) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and will likely be suitable.[3] Electrospray Ionization (ESI) can also be used.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[3]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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Caption: Workflow for Spectroscopic Analysis.

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